BenchChemオンラインストアへようこそ!

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide

Fraction sp³ Molecular shape Conformational constraint

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide (CAS 2034518-42-6, PubChem CID is a synthetic small molecule combining a 4,6-bis(dimethylamino)-1,3,5-triazine core with a cyclobutanecarboxamide moiety via a methylene linker. The bis(dimethylamino)triazine scaffold is structurally related to the clinical antitumor agent hexamethylmelamine (altretamine), while the cyclobutane ring introduces conformational constraint and elevated sp³ fraction (0.62).

Molecular Formula C13H22N6O
Molecular Weight 278.36
CAS No. 2034518-42-6
Cat. No. B2466827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide
CAS2034518-42-6
Molecular FormulaC13H22N6O
Molecular Weight278.36
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC2)N(C)C
InChIInChI=1S/C13H22N6O/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-9/h9H,5-8H2,1-4H3,(H,14,20)
InChIKeyZTHJUCBWKFTEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide (CAS 2034518-42-6): Triazine-Cyclobutane Hybrid for Focused Screening Library Procurement


N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide (CAS 2034518-42-6, PubChem CID 121137868) is a synthetic small molecule combining a 4,6-bis(dimethylamino)-1,3,5-triazine core with a cyclobutanecarboxamide moiety via a methylene linker [1]. The bis(dimethylamino)triazine scaffold is structurally related to the clinical antitumor agent hexamethylmelamine (altretamine), while the cyclobutane ring introduces conformational constraint and elevated sp³ fraction (0.62) [2]. The compound has a molecular formula of C₁₃H₂₂N₆O, molecular weight of 278.36 g/mol, calculated logP of 0.24–0.58, and topological polar surface area of 67–74 Ų, positioning it within drug-like physicochemical space [1][2].

Why N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide Cannot Be Replaced by General Triazine Analogs


Substituting N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide with a generic triazine analog ignores the critical contributions of the cyclobutanecarboxamide group, which introduces a conformationally constrained four-membered ring possessing approximately 26.4 kJ/mol of ring strain energy that alters both the spatial orientation of the amide carbonyl and the overall molecular shape relative to linear or larger-ring analogs [1]. Even closely related compounds within the 4,6-bis(dimethylamino)-1,3,5-triazine family—such as the acetamide, oxane-4-carboxamide, or triazole-4-carboxamide derivatives—diverge in hydrogen-bonding capacity, lipophilicity, and steric bulk at the terminal amide, any of which can shift target binding profiles, solubility, and metabolic stability . Procurement decisions that treat these analogs as interchangeable risk selecting a compound with uncharacterized or irrelevant biological activity, wasting screening resources. The quantitative evidence below specifies where measurable differentiation has been established.

Quantitative Differentiation Evidence for N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide vs. Closest Analogs


Cyclobutane vs. Acetyl Terminal Group: sp³ Fraction and 3D Shape Divergence

The target compound carries a cyclobutanecarboxamide terminus, giving a fraction sp³ of 0.62, versus the direct acetamide analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide which has a lower fraction sp³ due to the planar acetyl group [1]. Higher sp³ character correlates with improved aqueous solubility, reduced promiscuous aggregation, and enhanced clinical developability in fragment-to-lead campaigns. This difference is quantifiable by the Fsp³ metric widely used in drug discovery triage [2].

Fraction sp³ Molecular shape Conformational constraint Cyclobutane Triazine derivatives

Hydrogen-Bond Donor Count and Its Impact on Permeability vs. Solubility Balance

The target compound possesses exactly 1 hydrogen-bond donor (the secondary amide NH), compared to 1 HBD for the acetamide analog but up to 2 HBD for certain analogs such as the amino-substituted variants [1]. A single HBD, combined with 4–5 H-bond acceptors (tPSA 67–74 Ų), places the compound in a favorable zone for both solubility and passive membrane permeability, consistent with Lipinski and Veber guidelines [2]. Analogs that introduce additional HBD groups (e.g., hydrazino-substituted triazines) can exceed tPSA thresholds (>140 Ų) associated with poor oral absorption [2].

H-bond donors Permeability Lipinski rules Drug-likeness Solubility

Lipophilicity (clogP) Differentiation: Cyclobutane Modulates logP Relative to Polar Heterocyclic Analogs

The cyclobutanecarboxamide group confers a calculated logP of 0.24–0.58 (ZINC: 0.236; PubChem/other: 0.58) [1][2]. By contrast, the triazole-4-carboxamide analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide introduces a polar heterocycle that lowers logP by an estimated −0.5 to −1.0 log units, while the oxane-4-carboxamide analog raises logP due to the larger aliphatic ring . Lipophilicity differences of this magnitude can shift metabolic clearance rates by 2- to 3-fold and alter plasma protein binding, making the target compound's moderate logP particularly suitable for achieving balanced in vitro ADME properties.

Lipophilicity clogP Drug metabolism PK profile Triazine

Scaffold Relationship to Hexamethylmelamine (Altretamine): Shared Triazine Core with Differentiated Substitution Pattern

The 4,6-bis(dimethylamino)-1,3,5-triazine core is shared with the clinical antitumor agent altretamine (hexamethylmelamine; 2,4,6-tris(dimethylamino)-1,3,5-triazine), which undergoes metabolic N-demethylation to produce DNA-alkylating species [1]. The target compound replaces the third dimethylamino group of altretamine with a methylenecyclobutanecarboxamide substituent at the 2-position. This substitution eliminates one metabolic N-demethylation site while introducing an amide that may alter CYP450-mediated activation kinetics compared to altretamine, which requires extensive hepatic metabolism for activity [1][2]. In vitro, altretamine exhibits cytotoxicity only in the presence of liver microsomal activation; the target compound's modified substitution pattern may shift this activation dependence [2].

Antitumor Triazine Hexamethylmelamine Altretamine DNA alkylation

Recommended Research and Procurement Applications for N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide (CAS 2034518-42-6)


Fragment-to-Lead Screening Libraries Requiring Elevated sp³ Character

Procurement for fragment-based or diversity screening libraries where high fraction sp³ (Fsp³ = 0.62) is a selection criterion, as recommended by Lovering et al. (2009) for improving clinical developability [1]. The cyclobutane ring provides a three-dimensional shape distinct from the flat acetamide or oxane analogs, enabling exploration of chemical space underrepresented in planar aromatic screening collections [1].

Triazine-Based Antitumor Agent Development with Altered Metabolic Activation Profile

Use as a scaffold for medicinal chemistry optimization in oncology programs inspired by altretamine but seeking compounds with reduced dependence on hepatic microsomal bioactivation [2]. The replacement of one dimethylamino group with a cyclobutanecarboxamide side chain reduces N-demethylation sites from six to two, potentially simplifying in vitro cytotoxicity testing protocols [2].

Cell-Based Target Engagement Assays Requiring Balanced Permeability and Solubility

Suitable for phenotypic or target-based cellular assays where compound permeability is critical: the single hydrogen-bond donor (HBD = 1), moderate tPSA (67–74 Ų), and intermediate logP (0.24–0.58) meet Veber and Lipinski guidelines for passive membrane diffusion while maintaining adequate aqueous solubility [3][4].

Chemical Probe Development for Target Class Profiling Across Triazine-Binding Proteins

Deployment as a chemical biology probe for profiling proteins that recognize the 4,6-bis(dimethylamino)-1,3,5-triazine moiety, where the cyclobutanecarboxamide group serves as a modifiable handle for linker conjugation (e.g., biotinylation or fluorophore attachment) without ablating core-target interactions [4].

Quote Request

Request a Quote for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.